
5,6-Methylenedioxy-2-aminoindane
Descripción general
Descripción
5,6-Methylenedioxy-2-aminoindane is a synthetic compound developed in the 1990s by a team led by David E. Nichols at Purdue University . It is known for its non-neurotoxic and highly selective serotonin releasing properties, producing entactogen effects in humans . This compound is an analogue of 3,4-methylenedioxymethamphetamine, but with distinct pharmacological properties due to its indane ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,6-Methylenedioxy-2-aminoindane can be synthesized from 3-(3,4-methylenedioxyphenyl)propionic acid . The synthetic route involves converting the acid to its acid chloride, which is then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with hydrochloric acid affords the hydroxyimino ketone . This intermediate is then reduced to the 2-aminoindan using a palladium on carbon catalyst in glacial acetic acid with catalytic sulfuric acid .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes with optimizations for scale, yield, and purity. Industrial processes would also incorporate stringent safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Methylenedioxy-2-aminoindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert intermediates to the desired aminoindane.
Substitution: Substitution reactions can modify the functional groups attached to the indane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon in glacial acetic acid with catalytic sulfuric acid is used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction and substitution can produce various substituted aminoindanes.
Aplicaciones Científicas De Investigación
Scientific Research Applications
MDAI has been primarily studied for its pharmacological properties, particularly as an entactogen and a potential alternative to 3,4-methylenedioxymethamphetamine (MDMA). Its applications in scientific research include:
- Monoamine Reuptake Inhibition : MDAI acts as a selective serotonin and norepinephrine releasing agent (SNRA), inhibiting the reuptake of serotonin and norepinephrine while having a significantly lower effect on dopamine compared to MDMA. This profile suggests that MDAI may produce empathogenic effects with reduced neurotoxicity .
- Pharmacokinetics : Studies have shown that MDAI is rapidly absorbed in the body, with peak concentrations occurring shortly after administration. It accumulates in lipophilic tissues, particularly the lungs, indicating potential implications for its effects on respiratory function .
- Behavioral Studies : Research involving animal models has demonstrated that MDAI can increase exploratory behavior and induce signs of serotonin syndrome at higher doses. These findings are crucial for understanding the behavioral effects of MDAI and its safety profile .
Toxicity and Safety Profile
Despite being marketed as a non-neurotoxic alternative to MDMA, MDAI has been implicated in severe intoxications and fatalities. Key findings include:
- Median Lethal Dose (LD50) : The LD50 values for MDAI have been determined through various studies. For instance, the LD50 in mice after intraperitoneal injection was found to be approximately 104.7 mg/kg, while oral ingestion yielded an LD50 of around 870.9 mg/kg. In rats, the LD50 values were notably lower, indicating higher toxicity in these models .
- Case Studies : Reports from the UK have documented fatalities linked to MDAI use, often associated with symptoms consistent with serotonin syndrome. These cases highlight the need for further research into the drug's toxicity and safe usage guidelines .
Analytical Methods for Detection
Given the rise in designer drugs like MDAI, effective analytical techniques are essential for detection and identification:
- Surface Enhanced Raman Scattering (SERS) : A study demonstrated that SERS can be utilized for the sensitive detection of MDAI in solution at low concentrations (detection limit of 8 ppm). This method offers a rapid and cost-effective approach to identifying MDAI in various samples .
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) has also been employed to analyze MDAI in biological fluids, providing insights into its pharmacokinetics and metabolic pathways .
Mecanismo De Acción
5,6-Methylenedioxy-2-aminoindane acts as a highly selective serotonin releasing agent . It inhibits the reuptake of serotonin, dopamine, and norepinephrine, with a strong affinity for the serotonin transporter . This results in increased extracellular concentrations of serotonin, leading to its entactogen effects . The compound’s mechanism involves binding to the serotonin transporter and promoting the release of serotonin into the synaptic cleft .
Comparación Con Compuestos Similares
- 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)
- 5-Iodo-2-aminoindane (5-IAI)
- 2-Aminoindane (2-AI)
- 5-Methoxy-6-methyl-2-aminoindane (MMAI)
- 5-Methoxy-2-aminoindane (MEAI)
Comparison: 5,6-Methylenedioxy-2-aminoindane is unique due to its non-neurotoxic properties and selective serotonin releasing action . Compared to its analogues, it has a distinct pharmacological profile with reduced stimulant effects and increased entactogenic properties . This makes it a valuable compound for research into safer alternatives to traditional psychoactive substances .
Actividad Biológica
5,6-Methylenedioxy-2-aminoindane (MDAI) is an entactogen and a member of the aminoindane family, structurally related to MDMA (3,4-methylenedioxymethamphetamine). It has garnered attention for its psychoactive properties, pharmacological profile, and potential risks associated with its use. This article provides a comprehensive overview of MDAI's biological activity, including its pharmacokinetics, effects on behavior, toxicity, and comparative analysis with other compounds.
MDAI's chemical structure allows it to function primarily as a selective serotonin and norepinephrine releasing agent (SNRA) . It exhibits a unique mechanism of action by preferentially inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) while having a lesser effect on dopamine (DA) transporters. This selectivity is crucial in understanding its empathogenic effects and potential side effects.
Compound | Reuptake Inhibition | Selectivity |
---|---|---|
MDAI | SERT > NET > DAT | Moderate |
MDMA | SERT > DAT > NET | High |
5-IAI | SERT > NET > DAT | Moderate |
Pharmacokinetics
Research indicates that MDAI has rapid pharmacokinetics. In studies involving Wistar rats, maximum serum concentrations were observed approximately 30 minutes post-administration, with significant accumulation in lung tissues. The brain-to-serum ratio was found to be around 4, indicating a strong affinity for central nervous system tissues .
Key Pharmacokinetic Findings:
- Peak Concentration : Achieved within 30 minutes.
- Half-Life : Effects diminish significantly after 6 hours.
- Tissue Accumulation : Notably high in lung tissue.
Behavioral Effects
MDAI has been shown to produce various behavioral effects that mimic those of MDMA but with distinct characteristics. In controlled studies, MDAI administration resulted in increased exploratory behavior and signs of serotonin syndrome at higher doses. The drug also disrupted prepulse inhibition (PPI), indicating potential impacts on sensory processing .
Observed Behavioral Effects:
- Increased Exploratory Activity : Notable at doses of 5-40 mg/kg.
- Serotonin Syndrome Symptoms : Including hyperthermia and perspiration.
- Disruption of PPI : Significant at all tested doses.
Toxicity and Safety Profile
Despite its reputation as a non-neurotoxic alternative to ecstasy, MDAI poses significant risks. Acute toxicity studies have revealed that MDAI can lead to severe outcomes, including fatalities attributed to disseminated intravascular coagulopathy (DIC) and brain edema. The median lethal dose (LD50) was determined to be approximately 28.33 mg/kg via subcutaneous administration .
Summary of Toxicity Findings:
- LD50 Values :
- Subcutaneous: 28.33 mg/kg
- Intravenous: 35 mg/kg
- Acute Effects : Hyperthermia, perspiration, and behavioral changes consistent with serotonin toxicity.
- Fatalities Reported : Linked to serotonin syndrome and overdose situations.
Comparative Analysis with Other Aminoindanes
MDAI is part of a broader class of compounds known as aminoindanes, which includes others like 5-iodoaminoindane (5-IAI). Comparative studies highlight differences in their pharmacological profiles:
Aminoindane | Primary Action | Serotonin Release | Dopamine Release |
---|---|---|---|
MDAI | SNRA | Moderate | Low |
5-IAI | SNRA | High | Moderate |
Case Studies
Several case studies have documented the adverse effects associated with MDAI use. Reports indicate instances of severe intoxication leading to hospitalization or death due to overdose. Notably, the first documented fatalities in the UK involved individuals who had consumed MDAI .
Propiedades
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDRMHHCWZAXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC3=C(C=C21)OCO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157741 | |
Record name | 5,6-Methylenedioxy-2-aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132741-81-2 | |
Record name | MDAI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132741-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MDAI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Methylenedioxy-2-aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDAI | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.